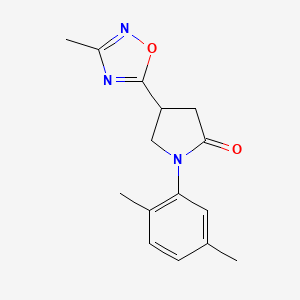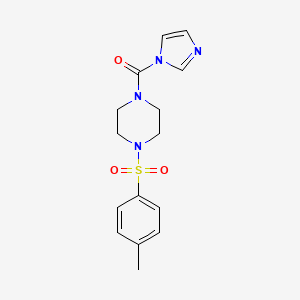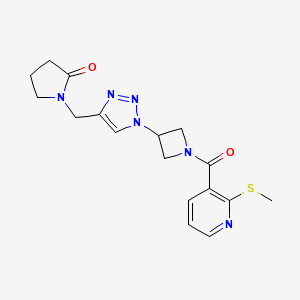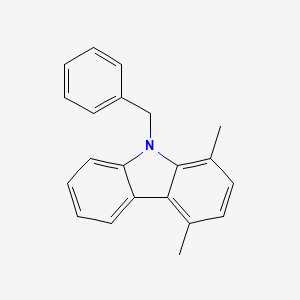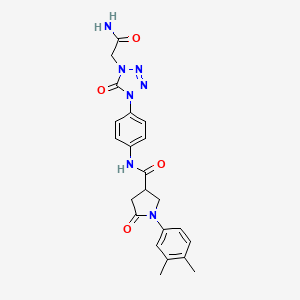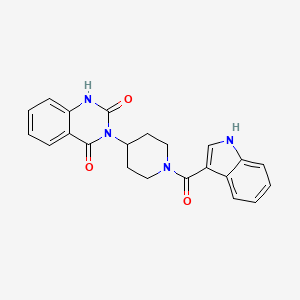
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, an indole moiety, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through a cyclization reaction with formamide under acidic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized from indole-3-carboxaldehyde through a series of reactions including reduction and acylation.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling Reactions: The final step involves coupling the indole derivative with the quinazoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced indole or quinazoline derivatives.
Substitution: Formation of substituted indole or quinazoline derivatives.
科学研究应用
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.
作用机制
The mechanism of action of 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Unique due to its specific combination of indole, piperidine, and quinazoline moieties.
Indole-3-carboxaldehyde derivatives: Similar in having the indole moiety but lacking the quinazoline core.
Quinazoline-2,4-dione derivatives: Similar in having the quinazoline core but lacking the indole moiety.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(17-13-23-18-7-3-1-5-15(17)18)25-11-9-14(10-12-25)26-21(28)16-6-2-4-8-19(16)24-22(26)29/h1-8,13-14,23H,9-12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSRYKADHJVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
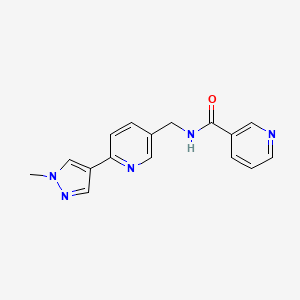
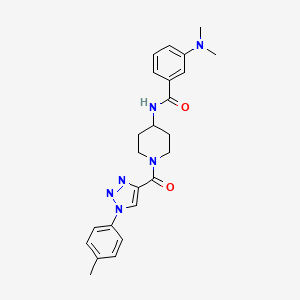
![Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2623968.png)
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid](/img/structure/B2623970.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2623971.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide](/img/structure/B2623972.png)
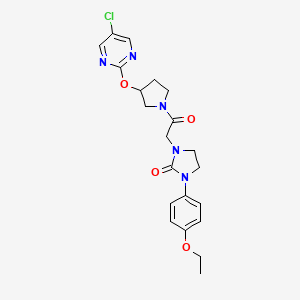
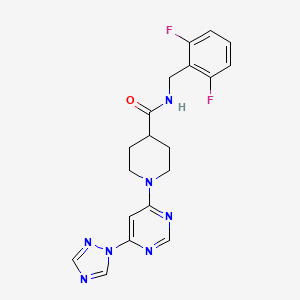
![2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B2623979.png)
